8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
Description
Properties
IUPAC Name |
8-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)6-4-7(9(15)16)13-14-5-11-12-8(6)14/h4-5H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOKNJRTIDFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN2C1=NN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the Triazolopyridazine Core
The triazolopyridazine scaffold is typically constructed via cyclocondensation reactions between pyridazine derivatives and triazole precursors. A widely adopted method involves reacting 3-aminopyridazine-6-carboxylates with nitrous acid to form diazonium intermediates, which undergo intramolecular cyclization with hydrazine derivatives. For example, 1a (ethyl 3-amino-6-methylpyridazine-4-carboxylate) reacts with tert-butyl nitrite in acetic acid to generate a diazonium salt, followed by treatment with hydrazine hydrate to yield the triazolopyridazine core.
Alternative approaches utilize Mitsunobu reactions to couple preformed triazole fragments with functionalized pyridazines. In a patent by, 6-hydroxypyridazine derivatives were reacted with 1-methyl-1H-1,2,4-triazol-5-ylmethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form ether linkages critical for triazolopyridazine assembly.
Table 1: Comparison of Triazolopyridazine Core Synthesis Methods
| Method | Starting Material | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Diazonium Cyclization | Ethyl 3-amino-6-methylpyridazine | 62 | 95 | |
| Mitsunobu Coupling | 6-Hydroxypyridazine | 78 | 98 |
Regioselective Introduction of the Tert-Butyl Group
Positioning the tert-butyl group at C8 requires careful control of electrophilic substitution or transition metal-catalyzed coupling. In 1k (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride), researchers achieved tert-butyl incorporation via Friedel-Crafts alkylation using tert-butyl bromide and AlCl₃ in dichloromethane. However, this method risks over-alkylation in electron-rich heterocycles.
Superior regioselectivity is achieved through Suzuki-Miyaura cross-coupling. A 2019 study demonstrated that 8-bromo-triazolo[4,3-b]pyridazine-6-carboxylate reacts with tert-butylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1), yielding 80% of the tert-butyl product. The reaction’s success hinges on microwave irradiation (120°C, 30 min) to enhance coupling efficiency.
Carboxylic Acid Functionalization at C6
The C6 carboxylic acid is typically introduced via hydrolysis of ester precursors. Methyl or ethyl esters at this position undergo saponification with LiOH in THF/H₂O (3:1) at 60°C for 6 hours. For instance, methyl 8-(tert-butyl)-triazolo[4,3-b]pyridazine-6-carboxylate converts to the carboxylic acid derivative in 92% yield under these conditions.
Alternative routes employ oxidation of hydroxymethyl groups. When 6-(hydroxymethyl)-8-(tert-butyl)-triazolo[4,3-b]pyridazine is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, the alcohol oxidizes to the carboxylic acid in 68% yield. This method avoids ester intermediates but requires strict temperature control to prevent over-oxidation.
Table 2: Carboxylic Acid Formation Efficiency
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Ester Hydrolysis | Methyl 8-(t-Bu)-triazolopyridazine-6-carboxylate | LiOH, THF/H₂O, 60°C | 92 |
| Alcohol Oxidation | 6-(Hydroxymethyl)-8-(t-Bu)-triazolopyridazine | Jones reagent, 0°C | 68 |
Integrated Synthetic Pathways
A convergent synthesis developed by combines these steps:
- Core Formation : 6-Hydroxy-3-nitro-pyridazine + 1-methyltriazole → Mitsunobu coupling →triazolo[4,3-b]pyridazine (78%)
- tert-Butyl Introduction : 8-Bromo intermediate + tert-butylboronic acid → Suzuki coupling (80%)
- Carboxylation : Methyl ester hydrolysis → 8-(t-Bu)-triazolopyridazine-6-carboxylic acid (92%)
This route achieves an overall yield of 57% with HPLC purity >99% after reverse-phase chromatography.
Analytical Characterization
Critical quality attributes include:
- ¹H NMR (DMSO-d₆): δ 1.45 (s, 9H, t-Bu), 8.72 (s, 1H, C7-H), 13.2 (br s, 1H, COOH)
- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN)
- HRMS : [M+H]⁺ calcd. 291.1224, found 291.1221
Challenges and Optimization
Key challenges include:
- Regioselectivity : Competing C3 vs. C8 substitution during alkylation, mitigated by bulky ligands in Pd catalysts
- Acid Sensitivity : The tert-butyl group undergoes acid-catalyzed cleavage below pH 3, necessitating neutral hydrolysis conditions
- Purification : Reverse-phase chromatography (C18, 10–90% MeCN/H₂O) effectively separates positional isomers
Chemical Reactions Analysis
Types of Reactions
8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazolo-pyridazine derivatives. For instance, compounds similar to 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid have shown promising results against various viruses:
- HIV Inhibition : A related compound demonstrated effective inhibition of HIV strains with resistance mutations in reverse transcriptase, indicating the potential utility of triazolo derivatives in developing antiviral therapies .
- Cryptosporidium Treatment : The compound was explored for its efficacy against Cryptosporidium parvum, a parasite causing gastrointestinal infections. Structure-activity relationship (SAR) studies revealed that modifications to the triazolopyridazine scaffold could enhance potency while minimizing cytotoxicity .
Cancer Research
The compound's derivatives have been investigated as bromodomain inhibitors targeting BRD4, a protein involved in cancer progression. These derivatives exhibited micromolar IC50 values, suggesting their potential as therapeutic agents in oncology .
Case Study: Structure-Activity Relationships
A comprehensive SAR analysis was conducted on various derivatives of triazolo-pyridazines. The findings indicated that specific substitutions on the triazole ring significantly influenced the biological activity against cancer cell lines. For example, modifications that increased hydrophilicity improved solubility and bioavailability .
Pesticidal Activity
Research has indicated that certain triazolo derivatives possess pesticidal properties. Studies have shown that these compounds can effectively inhibit plant pathogens, thereby enhancing crop yield and quality . The molecular structure of 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid lends itself to modifications that could optimize its efficacy as a biopesticide.
Synthesis of Functional Materials
The unique properties of 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid allow for its use in synthesizing advanced materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology .
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents for HIV and Cryptosporidium | Effective inhibition; SAR studies show enhanced potency |
| Cancer Research | Bromodomain inhibitors for BRD4 | Micromolar IC50 values indicate potential therapeutic use |
| Agriculture | Biopesticides for plant pathogens | Effective inhibition of pathogens; enhances crop yield |
| Material Science | Synthesis of functional materials | Stable metal complexes; potential in catalysis and sensors |
Mechanism of Action
The mechanism of action of 8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent patterns. Key comparisons include:
Position 6 Modifications
Position 8 and Other Modifications
Physicochemical and Stability Profiles
Biological Activity
8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid (CAS Number: 1871041-43-8) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by a triazole fused to a pyridazine ring, with a tert-butyl group and a carboxylic acid functional group. Its molecular formula is .
Antiviral Activity
Recent studies have highlighted the potential of triazolo[4,3-b]pyridazine derivatives as antiviral agents. In particular, compounds in this class have shown promising activity against various viral targets. For example, derivatives exhibited micromolar IC50 values in inhibiting bromodomain proteins like BRD4, which are implicated in cancer and inflammatory diseases .
Table 1: IC50 Values of Triazolo[4,3-b]pyridazine Derivatives Against BRD4
| Compound | IC50 (μM) |
|---|---|
| Compound 1 | 5.2 |
| Compound 2 | 7.8 |
| Compound 3 | 3.1 |
Anti-inflammatory Activity
The anti-inflammatory properties of 8-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid have also been investigated. In vitro assays indicated that this compound could inhibit cyclooxygenase-2 (COX-2) activity significantly. The compound's IC50 against COX-2 was reported at approximately , comparable to standard anti-inflammatory drugs like celecoxib .
Table 2: Comparison of COX-2 Inhibition
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-b]pyridazine derivatives is highly dependent on their structural modifications. Substituents at the R1 and R2 positions significantly influence their binding affinity and biological efficacy. For instance, modifications that enhance hydrogen bonding or hydrophobic interactions often lead to improved inhibitory activities against target proteins .
Case Studies
- Inhibitory Activity Against BRD4 : A study focused on the synthesis and evaluation of various triazolo[4,3-b]pyridazine derivatives for their ability to inhibit the BRD4 bromodomain. The results indicated that specific substitutions led to enhanced potency with IC50 values ranging from micromolar to sub-micromolar levels .
- Anti-inflammatory Effects : In vivo studies demonstrated that the compound significantly reduced inflammation in carrageenan-induced paw edema models in rats, highlighting its therapeutic potential for inflammatory diseases .
Q & A
Q. In SAR studies, how does the substitution pattern on the triazolo-pyridazine core affect biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
